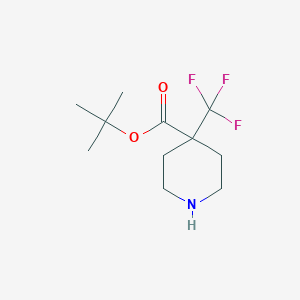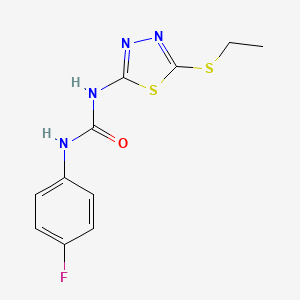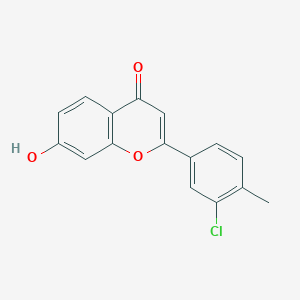
2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one, also known as Clomocycline, is a synthetic compound that belongs to the class of tetracycline antibiotics. It is a potent inhibitor of bacterial protein synthesis and is widely used in scientific research for its antibacterial properties.
Applications De Recherche Scientifique
Enzymatic Reactions and Biochemical Studies
- Chloroperoxidase-catalyzed Hydroxylation : Chloroperoxidase can oxidize various substrates, showing sensitivity to substituents and catalyzing hydroxylation reactions, though it has limited substrate specificity compared to cytochrome P450 (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Analytical Applications and Assay Development
- Lipid Peroxidation Assay Development : A new colorimetric assay for lipid peroxidation using specific reactions under acidic conditions was developed, providing a method to measure malondialdehyde and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).
Environmental Chemistry and Toxicology
- Study on Polychlorinated Biphenyls (PCBs) : Research on PCBs, which have similar structural elements to 2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one, reveals insights into the environmental occurrence, abundance, and potential toxicity of these compounds (McFarland & Clarke, 1989).
Chemical Synthesis and Molecular Studies
- Synthesis and Characterization of Benzimidazole Derivatives : Structural and spectroscopic studies of benzimidazole derivatives provide insights into the synthesis and analysis of compounds with similar chemical structures (Saral, Özdamar, & Uçar, 2017).
Pharmacology and Drug Development
- Development of Novel Candidate Pesticides : The Ugi reaction was used to design and synthesize derivatives containing active substructures, providing a basis for developing bioactive compounds for novel pesticide development (Zuo et al., 2010).
Molecular Biology and Cellular Research
- Study on Cytochrome P-450s : Research on the heterogeneity of cytochrome P-450s induced by polychlorinated biphenyls reveals the potential for investigating the interaction of similar compounds with cytochromes (Alvares & Kappas, 1977).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various targets, including enzymes and receptors involved in key biological processes . The role of these targets can vary widely, from regulating cellular functions to mediating signal transduction pathways.
Mode of Action
It’s suggested that similar compounds may interfere with photosynthesis . This could involve the compound binding to its targets and inducing changes that affect the normal functioning of the targets.
Biochemical Pathways
Based on the suggested mode of action, it’s plausible that the compound could affect pathways related to photosynthesis . The downstream effects of this could include alterations in energy production and other metabolic processes within the cell.
Result of Action
Based on the potential interference with photosynthesis, it’s possible that the compound could lead to changes in cellular energy levels and other metabolic processes .
Propriétés
IUPAC Name |
2-(3-chloro-4-methylphenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-2-3-10(6-13(9)17)15-8-14(19)12-5-4-11(18)7-16(12)20-15/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBSHRZGQHQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(4-propoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2896069.png)
![N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2896070.png)
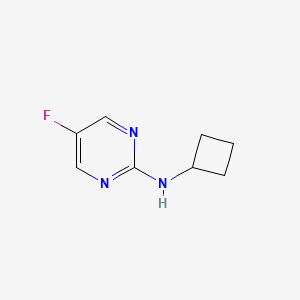
![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)
![7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896077.png)
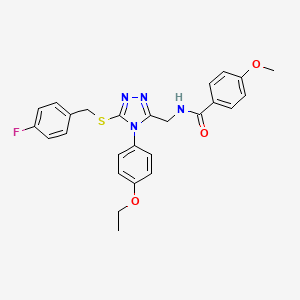
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)
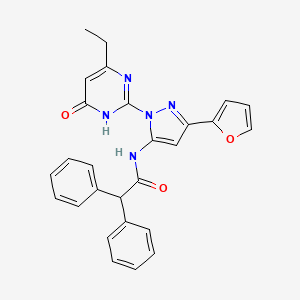

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)
